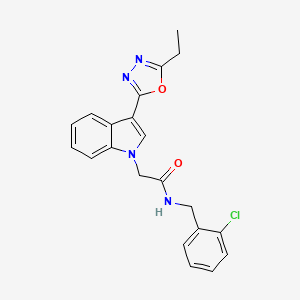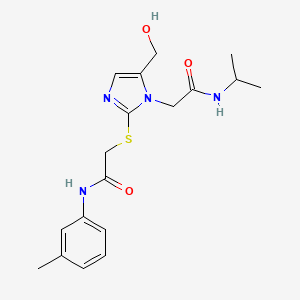![molecular formula C20H20N4O B11267858 3-[(6-Phenylpyridazin-3-YL)amino]-N-(propan-2-YL)benzamide](/img/structure/B11267858.png)
3-[(6-Phenylpyridazin-3-YL)amino]-N-(propan-2-YL)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-Phenylpyridazin-3-YL)amino]-N-(propan-2-YL)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylpyridazinyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Phenylpyridazin-3-YL)amino]-N-(propan-2-YL)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
-
Formation of the Phenylpyridazinyl Intermediate: : The synthesis begins with the preparation of the phenylpyridazinyl intermediate. This can be achieved through the reaction of a substituted pyridazine with a phenylboronic acid derivative under Suzuki coupling conditions. The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene.
-
Amination Reaction: : The phenylpyridazinyl intermediate is then subjected to an amination reaction with an appropriate amine, such as isopropylamine. This step is usually performed under reflux conditions in a polar solvent like ethanol or methanol.
-
Formation of the Benzamide Moiety: : The final step involves the coupling of the aminated phenylpyridazinyl intermediate with a benzoyl chloride derivative to form the benzamide moiety. This reaction is typically carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Phenylpyridazin-3-YL)amino]-N-(propan-2-YL)benzamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives, which may have different biological activities.
-
Reduction: : Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction can lead to the formation of reduced derivatives with altered chemical properties.
-
Substitution: : The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents under controlled temperature conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines), electrophiles (e.g., alkyl halides); typically carried out in organic solvents under reflux or room temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified chemical properties.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
3-[(6-Phenylpyridazin-3-YL)amino]-N-(propan-2-YL)benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.
Pharmacology: Researchers investigate the compound’s pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.
Biochemistry: The compound is used as a tool to study biochemical pathways and molecular interactions.
Industrial Applications: The compound is explored for its potential use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(6-Phenylpyridazin-3-YL)amino]-N-(propan-2-YL)benzamide involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-[(6-Phenylpyridazin-3-YL)amino]-N-(propan-2-YL)benzamide can be compared with other similar compounds, such as:
3-(6-Aminopyridin-3-YL)benzamide: This compound is known for its inhibitory activity against receptor-interacting protein kinase 2 (RIPK2) and is studied for its potential therapeutic applications.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: These derivatives are evaluated for their anti-tubercular activity against Mycobacterium tuberculosis.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of similar compounds.
Properties
Molecular Formula |
C20H20N4O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-[(6-phenylpyridazin-3-yl)amino]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C20H20N4O/c1-14(2)21-20(25)16-9-6-10-17(13-16)22-19-12-11-18(23-24-19)15-7-4-3-5-8-15/h3-14H,1-2H3,(H,21,25)(H,22,24) |
InChI Key |
IFJKPOBDYJZDLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC2=NN=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B11267783.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11267784.png)

![N-(2-chloro-4-fluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11267806.png)
![N-(3-chloro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11267814.png)
![N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11267816.png)
![N-Benzyl-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide](/img/structure/B11267822.png)
![N-(4-acetylphenyl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B11267839.png)
![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B11267846.png)

![4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11267864.png)
![5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11267869.png)
![3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B11267877.png)
![3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B11267882.png)
